N,N-diethyl-2-(4-fluorophenoxy)acetamide
Description
N,N-Diethyl-2-(4-fluorophenoxy)acetamide is a fluorinated acetamide derivative characterized by a phenoxy group substituted with a fluorine atom at the para position and a diethylaminoacetamide backbone. This compound serves as a key intermediate or precursor in the synthesis of radiolabeled tracers, such as [18F]DPA-714, which is used in positron emission tomography (PET) imaging to study neuroinflammation via the 18 kDa translocator protein (TSPO) . Its structural features, including the fluorine atom and pyrazolo[1,5-a]pyrimidine moiety in derivatives, contribute to its lipophilicity and binding affinity to biological targets .
Properties
IUPAC Name |
N,N-diethyl-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-3-14(4-2)12(15)9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYZAGDXYVWJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Fluorine Substitution: The para-fluorine in this compound enhances lipophilicity (logD ~2.44), critical for blood-brain barrier penetration in neuroimaging applications .
- Radiolabeling Efficiency: Derivatives like DPA-714 incorporate a fluoroethoxy group, enabling efficient 18F-radiolabeling via nucleophilic substitution, unlike non-fluorinated analogues .
Repellent and Bioactivity Profiles
- N,N-Diethyl-2-(4-methylphenyl)acetamide (F2): Demonstrates 5.0 hours of protection against A. aegypti at 20% concentration, outperforming the 3-methyl analogue (F1, 4.5 hours) . The 4-fluorophenoxy variant’s bioactivity in this context remains unexplored but is hypothesized to differ due to electronegativity and steric effects.
Critical Notes on Substituent Effects
Substituent Position : Para-substituted fluorine or methoxy groups optimize target engagement (e.g., TSPO binding or repellent duration), while meta-substituents reduce efficacy .
Application-Specific Design: The 4-fluorophenoxy group is prioritized for CNS tracers, whereas methoxy/methyl groups are tailored for topical repellents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
